Propene-1,1-D2
Overview
Description
Synthesis Analysis
Synthesis of Propene-1,1-D2 involves several chemical reactions where isotopically labeled compounds are prepared through specific synthetic pathways. For example, the thermal isomerizations of cyclopropane derivatives lead to isotopically labeled propenes, showcasing one method of synthesis (Baldwin, Day, & Singer, 2005). Another study reveals the reaction dynamics of 1-propynyl radicals with hydrocarbons, offering insights into the formation of complex organic structures, including deuterated variants (Thomas et al., 2019).
Molecular Structure Analysis
The molecular structure of Propene-1,1-D2 has been elucidated through various spectroscopic methods. Research on propylene and its isotopic variants provides accurate molecular structures, essential for understanding the chemical behavior of Propene-1,1-D2. Studies have detailed the bond lengths and angles critical to predicting the reactivity and stability of the molecule (Lide & Christensen, 1961).
Chemical Reactions and Properties
Propene-1,1-D2's chemical reactions are pivotal for synthesizing various organic compounds. For instance, the reaction of D1-ethynyl radical with propylene under single collision conditions elucidates the formation of acyclic and cyclic C5H6 isomers, highlighting the molecule's reactivity and potential pathways in interstellar chemistry (Goettl et al., 2022). Additionally, propene serves as a linchpin for the synthesis of polyenes, demonstrating its utility in organic synthesis (Trost & Gholami, 2018).
Physical Properties Analysis
The physical properties of Propene-1,1-D2, such as boiling point, melting point, and solubility, are influenced by its molecular structure. While specific studies on Propene-1,1-D2's physical properties are not directly mentioned, research on propylene and related compounds provides a basis for understanding its behavior under different conditions.
Chemical Properties Analysis
Propene-1,1-D2's chemical properties, including reactivity, stability, and interaction with other compounds, are crucial for its applications in research. The study of propene epoxidation with H2 and O2 on Au nanoparticles supported on TS-1 provides insights into size-dependent activity and active sites, relevant to understanding Propene-1,1-D2's catalytic behavior (Feng et al., 2014).
Scientific Research Applications
Fluorescence Microscopy Applications : Jacobson et al. (1996) synthesized a fluorescent dye, 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene, which demonstrates solvent polarity and viscosity-dependent rotational relaxation. This dye's emission is particularly useful for visible fluorescence microscopy, showing potential for cellular and tissue imaging applications (Jacobson et al., 1996).
Catalysis and Chemical Reactions :
- Loffler et al. (1997) observed the transformation of 1,2-dichloropropane to propene by anaerobic bacteria, indicating its potential in bioremediation processes (Loffler et al., 1997).
- Ren et al. (2014) discussed the use of tungsten monocarbide (WC) as a selective deoxygenation catalyst, showing its effectiveness in converting C3 oxygenates to propene (Ren et al., 2014).
Production and Modification of Propene :
- Grant et al. (2016) explored the use of boron nitride as a catalyst for the selective production of propene from propane, highlighting its high selectivity and efficiency (Grant et al., 2016).
- Mlinar et al. (2014) demonstrated the effectiveness of Ni2+-containing metal–organic frameworks for propene oligomerization, indicating their potential in the synthesis of linear propene oligomers for industrial applications (Mlinar et al., 2014).
Environmental and Energy Applications :
- Bridier et al. (2010) investigated the gas-phase hydrogenation of propyne to propene, providing insights into the design of selective catalysts for industrial processes (Bridier et al., 2010).
- Burke et al. (2014) conducted an experimental and modeling study of propene oxidation, which is significant for understanding the combustion characteristics of Liquefied Petroleum Gas (LPG) (Burke et al., 2014).
Safety And Hazards
While specific safety and hazard information for Propene-1,1-D2 is not available, general safety measures for handling similar substances include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
1,1-dideuterioprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-DICFDUPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=CC)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
44.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propene-1,1-D2 |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.